molecular formula C6H9N3O2S B8764488 N-methoxy-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

N-methoxy-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B8764488
M. Wt: 187.22 g/mol
InChI Key: MWBYZNWBPLRXHY-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

To a solution of 1,2,3-thiadiazole-5-carbonyl chloride (10.00 g, 61.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (7.20 g, 73.8 mmol) in dichloromethane (200 ml) was added triethylamine (20.6 ml, 147.6 mmol) at 0° C. After stirring for 2 h at room temperature, the mixture was diluted with dichloromethane (300 ml), washed with water (200 ml×2) and dried (MgSO4). Removal of solvent gave 11.31 g (98%) of the title compound as brown crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=[N:2]1.Cl.[CH3:10][NH:11][O:12][CH3:13].[CH2:14](N(CC)CC)C>ClCCl>[CH3:13][O:12][N:11]([CH3:10])[C:6]([C:5]1[S:1][N:2]=[N:3][C:4]=1[CH3:14])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1N=NC=C1C(=O)Cl
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
7.2 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
20.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (200 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON(C(=O)C1=C(N=NS1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.31 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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